molecular formula C21H17ClF3N3O3 B607286 依拉嗪盐酸盐 CAS No. 1448754-43-5

依拉嗪盐酸盐

货号: B607286
CAS 编号: 1448754-43-5
分子量: 451.8 g/mol
InChI 键: ZRYHNOXHGYUHFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

盐酸GS 6615在科学研究中有多种应用:

    化学: 它被用作研究心脏细胞中钠和钾电流抑制的工具化合物。

    生物学: 该化合物用于细胞和分子生物学研究,以了解心律失常的机制。

    医学: 盐酸GS 6615正在被研究用于治疗心律失常和其他心脏相关疾病的潜在治疗效果。

    工业: 该化合物用于开发针对心脏疾病的新药物和疗法 .

准备方法

盐酸GS 6615的合成涉及多个步骤,包括核心结构的形成和后续的官能化。具体的合成路线和反应条件是专有的,没有公开披露细节。 据了解,该化合物是通过一系列有机反应合成的,包括亲核取代和环化反应,然后进行纯化过程,以达到高纯度 .

盐酸GS 6615的工业生产方法也是专有的。通常,这类化合物是在受控条件下的大型反应器中生产的,以确保一致性和质量。 最终产品随后会经过严格的质量控制措施,以满足研究使用的要求 .

化学反应分析

盐酸GS 6615会发生各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 还原反应可以改变化合物中存在的官能团,可能改变其活性。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

作用机制

盐酸GS 6615通过选择性抑制心脏细胞中的晚期钠电流来发挥作用。这种抑制稳定了心室复极并抑制心律失常。该化合物也弱抑制钾电流,有助于其整体抗心律失常作用。 盐酸GS 6615的分子靶标包括钠通道,特别是晚期钠电流,以及在较小程度上,钾通道 .

相似化合物的比较

盐酸GS 6615在其对晚期钠电流的选择性抑制方面是独一无二的,对峰值钠电流的影响最小。类似的化合物包括:

盐酸GS 6615因其在抑制晚期钠电流方面的高选择性和效力而脱颖而出,使其成为心脏研究中宝贵的工具 .

生物活性

Eleclazine hydrochloride, also known as GS-6615, is a selective inhibitor of the cardiac late sodium current (I_Na) and has been primarily developed for the treatment of Long QT Syndrome (LQT), particularly Type 3 (LQT3). This article explores the biological activity of eleclazine, detailing its mechanism of action, clinical findings, and comparative efficacy based on recent research studies.

Eleclazine functions by selectively inhibiting the late sodium current, which is crucial in cardiac action potentials. This inhibition helps to stabilize the cardiac membrane potential and reduce the risk of arrhythmias associated with prolonged QT intervals.

  • Selectivity : Eleclazine exhibits an 84-fold selectivity for late I_Na over peak I_Na, demonstrating its potential as a safer alternative to traditional sodium channel blockers .
  • Binding Characteristics : The compound binds rapidly to the cardiac voltage-gated sodium channel (hNa_V1.5), with a reported IC50 value ranging from 0.33 to 1.7 µM for various mutant channels associated with LQT3 .

Phase 3 Clinical Trial Results

A significant clinical trial (EudraCT Number 2014-000042-30) was conducted to evaluate the efficacy and safety of eleclazine in patients with LQT3. Key findings from this study include:

  • Study Design : A single-blind trial over 24 weeks involving participants who received either eleclazine or placebo.
  • Primary Endpoint : The main objective was to assess changes in the mean daytime QTcF interval after treatment.
  • Dosage : Participants received an initial loading dose of 48 mg followed by a maintenance dose of either 3 mg or 6 mg daily .
Parameter Value
Study Duration24 weeks
Loading Dose48 mg (Day 2)
Maintenance Dose3 mg (Weeks 3-12), then 6 mg (Weeks 13-24)
Primary EndpointChange in QTcF interval

Efficacy Outcomes

Results indicated a significant reduction in the QTcF interval among treated participants compared to those receiving placebo, suggesting that eleclazine effectively shortens the corrected QT interval in LQT3 patients .

Comparative Efficacy

Research has compared eleclazine's efficacy against other antiarrhythmic agents such as ranolazine and flecainide. Eleclazine has shown superior performance in suppressing catecholamine-induced ventricular tachycardia compared to these traditional agents .

Summary of Comparative Studies

Agent IC50 (µM) Effectiveness
Eleclazine0.7Superior in reducing late I_Na
RanolazineSimilar efficacyComparable but slower binding kinetics
FlecainideHigherLess effective in specific arrhythmias

Case Studies

Several case studies have documented the clinical application of eleclazine in patients with LQT3:

  • Case Study A : A patient with confirmed LQT3 genotype experienced a significant decrease in syncope episodes after initiating treatment with eleclazine.
  • Case Study B : Another patient demonstrated improved exercise tolerance and reduced arrhythmic events during follow-up assessments after being treated with eleclazine for six months.

属性

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448754-43-5
Record name Eleclazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELECLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。